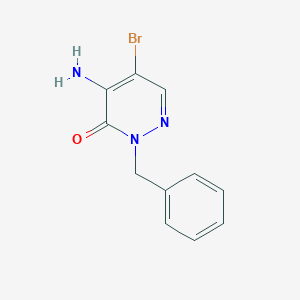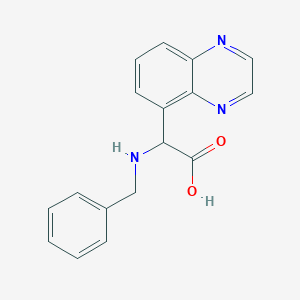
5,8-Quinazolinedione, 6-methoxy-4-methyl-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-METHOXY-4-METHYL-2-PHENYLQUINAZOLINE-5,8-DIONE is a chemical compound with the molecular formula C16H12N2O3. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of 6-METHOXY-4-METHYL-2-PHENYLQUINAZOLINE-5,8-DIONE typically involves the condensation of appropriate aniline derivatives with anthranilic acid, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
6-METHOXY-4-METHYL-2-PHENYLQUINAZOLINE-5,8-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Applications De Recherche Scientifique
6-METHOXY-4-METHYL-2-PHENYLQUINAZOLINE-5,8-DIONE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various quinazoline derivatives, which are important in the development of new materials and catalysts.
Biology: This compound is used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.
Mécanisme D'action
The mechanism of action of 6-METHOXY-4-METHYL-2-PHENYLQUINAZOLINE-5,8-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In medicinal applications, it may interfere with cellular signaling pathways, leading to the inhibition of cancer cell proliferation or the reduction of inflammation .
Comparaison Avec Des Composés Similaires
6-METHOXY-4-METHYL-2-PHENYLQUINAZOLINE-5,8-DIONE can be compared with other quinazoline derivatives, such as:
4-Methylquinazoline-2,5,8-trione: Similar in structure but lacks the methoxy group, which may affect its biological activity.
6-Chloro-4-methyl-2-phenylquinazoline-5,8-dione: Contains a chlorine atom instead of a methoxy group, leading to different reactivity and applications.
4-Methyl-2-phenylquinazoline-5,8-dione: Lacks both the methoxy and chloro groups, making it less versatile in certain chemical reactions.
The uniqueness of 6-METHOXY-4-METHYL-2-PHENYLQUINAZOLINE-5,8-DIONE lies in its specific functional groups, which confer distinct chemical properties and biological activities, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
61416-94-2 |
|---|---|
Formule moléculaire |
C16H12N2O3 |
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
6-methoxy-4-methyl-2-phenylquinazoline-5,8-dione |
InChI |
InChI=1S/C16H12N2O3/c1-9-13-14(11(19)8-12(21-2)15(13)20)18-16(17-9)10-6-4-3-5-7-10/h3-8H,1-2H3 |
Clé InChI |
FZMWIZNMTXPPEW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC(=N1)C3=CC=CC=C3)C(=O)C=C(C2=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal](/img/structure/B11841734.png)
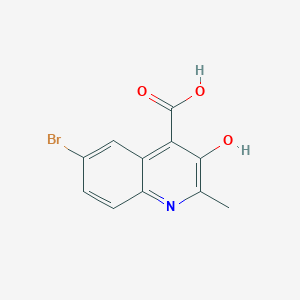

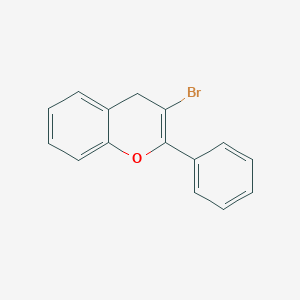
![1-[Benzyl(trimethylsilyl)amino]cyclohexane-1-carbonitrile](/img/structure/B11841748.png)
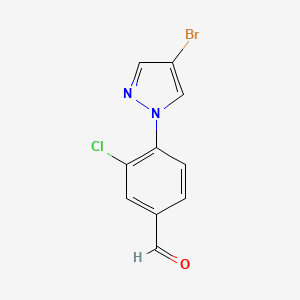
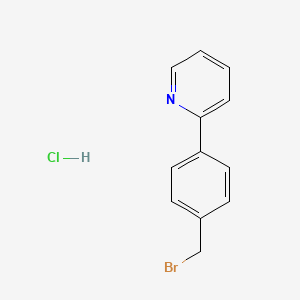
![2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11841767.png)
